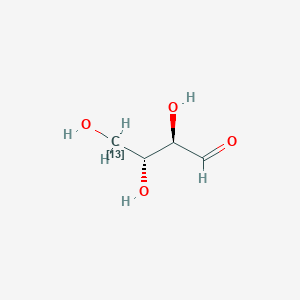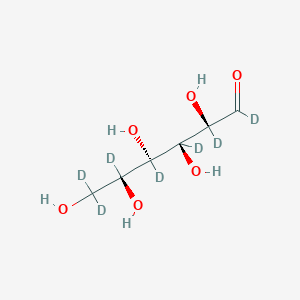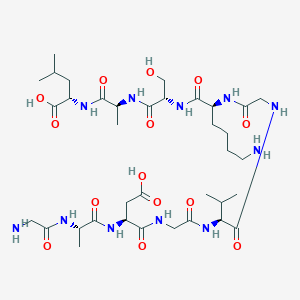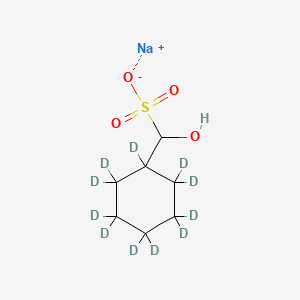
D-Erythrose-4-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythrose-4-13C is a stable isotope-labeled compound, specifically a form of D-Erythrose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Erythrose-4-13C can be synthesized through the site-selective labeling of D-Erythrose using carbon-13 enriched precursors. One common method involves the use of site-selectively 13C-enriched glucose as the carbon source in bacterial expression systems. This approach allows for the incorporation of the 13C isotope at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes where genetically engineered microorganisms are used to incorporate the 13C isotope into the desired position of the erythrose molecule. This method ensures high yield and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
D-Erythrose-4-13C undergoes various chemical reactions, including:
Oxidation: Conversion to erythrose-4-phosphate.
Reduction: Formation of erythritol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like halides or amines.
Major Products
Oxidation: Erythrose-4-phosphate.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
Scientific Research Applications
D-Erythrose-4-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the dynamics of protein folding and interactions by incorporating the labeled compound into specific amino acids.
Medicine: Utilized in drug development and pharmacokinetics to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes and research
Mechanism of Action
D-Erythrose-4-13C exerts its effects by participating in metabolic pathways where it acts as a precursor or intermediate. The labeled carbon allows researchers to trace the compound through various biochemical reactions and pathways. For example, it can be converted to erythrose-4-phosphate, which then enters the pentose phosphate pathway, a crucial metabolic route in cells .
Comparison with Similar Compounds
Similar Compounds
- D-Erythrose-1-13C
- D-Erythrose-2-13C
- D-Erythrose-3-13C
Uniqueness
D-Erythrose-4-13C is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Compared to other labeled erythrose compounds, this compound provides more selective labeling for certain positions in amino acids, making it particularly useful for studying protein dynamics and interactions .
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1 |
InChI Key |
YTBSYETUWUMLBZ-MWBLCDOCSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)







![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)



